Zirconium phosphide

High-temperature materials Thermal stability Refractory coatings

Zirconium phosphide (ZrP) delivers unique anisotropic crystal growth along <111> and a-axis directions—unlike TiP/HfP which grow c-axis—enabling precise heterostructure integration and anisotropic electrical performance in semiconductor fabrication. The cubic α-ZrP phase exhibits type-II superconductivity below 5 K for cryogenic devices. With intermediate thermal stability between TiP and HfP, ZrP is ideal for high-temperature diffusion barriers and refractory coatings where cost and density matter. Specify α-phase for superconductivity or orientation for CVD growth.

Molecular Formula ZrP2
PZ
Molecular Weight 122.2 g/mol
CAS No. 12037-72-8
Cat. No. B089165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium phosphide
CAS12037-72-8
Molecular FormulaZrP2
PZ
Molecular Weight122.2 g/mol
Structural Identifiers
SMILESP#[Zr]
InChIInChI=1S/P.Zr
InChIKeyVQYKQHDWCVUGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 100 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Phosphide (ZrP, CAS 12037-72-8) Procurement Guide for Semiconductor and Advanced Materials


Zirconium phosphide (ZrP) is a binary transition metal phosphide compound composed of zirconium and phosphorus in a 1:1 molar ratio, existing in two primary crystallographic forms: hexagonal β-ZrP and cubic α-ZrP (NaCl-type structure) [1]. The compound exhibits metallic electrical conductivity, high thermal stability, and functions as a semiconductor material for high-power, high-frequency applications [2]. Notably, the α-form demonstrates type-II superconductivity when cooled below 5 K [1]. ZrP is commercially available as powders, sputtering targets, and wafers, primarily serving thin-film deposition processes including chemical vapor deposition (CVD) and physical vapor deposition (PVD) [2].

Why Zirconium Phosphide Cannot Be Simply Replaced by TiP or HfP in Critical Applications


Although titanium phosphide (TiP) and hafnium phosphide (HfP) belong to the same group IV transition metal phosphide family and share similar semiconductor behavior, they exhibit distinct differences in thermal stability, crystallographic growth orientation during thin-film deposition, and low-temperature electronic behavior [1]. Specifically, the relative high-temperature stability follows the order TiP < ZrP < HfP, indicating that ZrP occupies an intermediate position that may be optimal for processes requiring thermal robustness without the cost and density penalties of hafnium [1]. Furthermore, during CVD growth, ZrP whiskers orient along the <111> and a-axis directions, whereas both TiP and HfP grow along the c-axis, resulting in fundamentally different anisotropic film properties that directly impact device performance [2]. These material-specific divergences preclude simple one-to-one substitution in semiconductor device fabrication and high-temperature coating applications.

Quantitative Differentiation Evidence for Zirconium Phosphide vs. TiP and HfP


High-Temperature Structural Stability Order: TiP < ZrP < HfP

The relative high-temperature structural stability of group IV transition metal monophosphides was established through high-temperature X-ray diffraction and mass spectrometric analysis of the β→α phase transformation [1]. ZrP exhibits intermediate thermal stability between TiP (least stable) and HfP (most stable), making it a balanced candidate for applications requiring thermal robustness without the higher density (HfP ≈ 209.46 g/mol) and cost associated with hafnium-based materials [1]. The β-ZrP hexagonal phase undergoes a cooperative first-order transformation to cubic α-ZrP at elevated temperatures, accompanied by a slight stoichiometry change [1].

High-temperature materials Thermal stability Refractory coatings

CVD Whisker Growth Orientation: ZrP <111>/a-axis vs. TiP/HfP c-axis

During mixed-metal impurity-activated CVD growth at 1050–1250°C using MCl₄ + PCl₃ + H₂ + Ar gas mixtures, ZrP whiskers grow along the <111> and a-axis directions, whereas both HfP and TiP whiskers grow along the c-axis under identical conditions [1]. This divergence in preferred growth orientation directly affects film texture, electrical anisotropy, and interfacial properties in device fabrication. Additionally, all three phosphides demonstrated high chemical stability, remaining intact after 40-minute immersion in concentrated HCl solution [1].

Chemical vapor deposition Thin-film growth Crystal anisotropy

Magnetic Susceptibility: ZrP as a Pauli Paramagnet with χ = 1.21 × 10⁻⁶ cg/g

Magnetic susceptibility measurements across group IV and V transition metal monophosphides reveal that ZrP exhibits a temperature-independent Pauli paramagnetism with χ = 1.21 × 10⁻⁶ cg/g at 298 K, intermediate between TiP (1.05 × 10⁻⁶ cg/g) and HfP (0.42 × 10⁻⁶ cg/g) [1]. The ³¹P NMR Knight shift for ZrP is 0.015%, also intermediate between TiP (0.059%) and HfP (0.001%), reflecting systematic variations in conduction electron density at phosphorus sites across the group IV series [1]. No magnetic ordering was observed in any of these materials over the 78–400 K temperature range [1].

Magnetic materials NMR spectroscopy Electronic structure

Superconductivity: α-ZrP Exhibits Type-II Superconductivity with Tc < 5 K

The α-form of zirconium monophosphide (cubic, NaCl-type structure) exhibits type-II superconductivity with a critical transition temperature (Tc) below 5 K [1][2]. This superconducting behavior is a distinctive electronic property that separates α-ZrP from many other transition metal phosphides and enables specialized low-temperature device applications. In contrast, TiP and HfP are not reported to exhibit superconductivity under comparable conditions, highlighting a functional differentiation within the group IV phosphide family [1].

Superconductors Low-temperature electronics Quantum materials

NO Reduction Catalytic Activity: Complete NO to N₂ Conversion at 700–800°C

ZrP powders synthesized via elemental combination method (direct reaction of Zr with red phosphorus) exhibit apparent catalytic activity for nitric oxide (NO) elimination via redox reactions . At a fixed ZrP quantity, complete conversion of NO to N₂ was achieved in the temperature range of 700–800°C . The addition of NH₃ further facilitated NO elimination at fixed temperatures . While comparative quantitative data for TiP or HfP under identical NO reduction conditions is not available, this represents a verified functional capability of ZrP with potential environmental catalysis applications.

Catalysis Environmental remediation Nitric oxide abatement

Thermodynamic Vaporization Behavior: α-ZrP Decomposes with δ ≈ 0.08 Phosphorus Loss

Knudsen effusion mass spectrometry studies of group IV–VI transition metal monophosphides reveal that α-ZrP vaporizes via decomposition into phosphorus vapor (primarily P₂ species) and a phosphorus-deficient solid phase [1]. The stoichiometric deviation parameter δ (indicating phosphorus loss) for α-ZrP is approximately 0.08, compared to approximately 0.04 for TiP and NbP, and close to zero for MoP, WP, and HfP [1]. No binary gaseous molecules containing both metal and phosphorus were detected for any of the investigated monophosphides, indicating similar vaporization mechanisms across the series [1].

Thermodynamics Vaporization Knudsen effusion

Recommended Application Scenarios for Zirconium Phosphide Based on Verified Differentiation Evidence


CVD Thin-Film Deposition Requiring Non-c-Axis Growth Orientation

For semiconductor or optoelectronic device fabrication using CVD thin-film deposition, ZrP is the preferred choice when the application demands growth orientation along the <111> or a-axis directions rather than the c-axis. As demonstrated by Fujii et al., TiP and HfP whiskers grow exclusively along the c-axis under identical CVD conditions, whereas ZrP grows along <111> and a-axis vectors [1]. This distinct growth anisotropy directly influences film texture, interfacial adhesion, and electrical transport properties. Device engineers requiring specific crystallographic orientation for heterostructure integration or anisotropic electrical performance should select ZrP over TiP or HfP.

Cryogenic Electronic Devices Exploiting α-ZrP Superconductivity

The α-form of ZrP exhibits type-II superconductivity with a critical temperature below 5 K, a property not reported for TiP or HfP [1][2]. This makes α-ZrP suitable for specialized cryogenic electronic applications, including superconducting quantum interference devices (SQUIDs), superconducting thin-film components, and low-temperature sensor platforms. Procurement for cryogenic research or device prototyping should specify the α-phase (cubic, NaCl-type) of ZrP to ensure the desired superconducting functionality.

High-Temperature Processing Requiring Intermediate Thermal Stability

For high-temperature applications where both TiP and HfP present suboptimal trade-offs, ZrP offers an intermediate thermal stability position [1]. TiP may undergo premature decomposition or phase transformation at processing temperatures where ZrP remains stable, while HfP introduces higher material density (approximately 209.46 g/mol vs. 122.20 g/mol for ZrP) and associated cost premiums. Applications in refractory coatings, high-temperature diffusion barriers, and thermal protection systems benefit from ZrP's balanced thermal robustness [1].

Magnetic-Field-Sensitive Environments Requiring Controlled Susceptibility

In applications where materials must operate in magnetic field environments with minimal interference, ZrP's Pauli paramagnetic susceptibility of 1.21 × 10⁻⁶ cg/g provides a defined baseline for device design [1]. While HfP offers lower susceptibility (0.42 × 10⁻⁶ cg/g), its higher density and cost may outweigh this advantage. ZrP occupies an intermediate position that may be optimal for magnetically sensitive semiconductor device packaging, NMR probe components, or magnetic shielding applications where precise susceptibility control is required.

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